molecular formula C11H7N3O B6498385 6-(pyridin-3-yloxy)pyridine-2-carbonitrile CAS No. 149528-21-2

6-(pyridin-3-yloxy)pyridine-2-carbonitrile

Cat. No.: B6498385
CAS No.: 149528-21-2
M. Wt: 197.19 g/mol
InChI Key: JLCAWCHFMXCRIQ-UHFFFAOYSA-N
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Description

6-(pyridin-3-yloxy)pyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with a nitrile group and an ether linkage to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(pyridin-3-yloxy)pyridine-2-carbonitrile typically involves the reaction of 3-hydroxypyridine with 2-chloropyridine-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction parameters and to improve yield and purity. The use of automated systems can also help in optimizing the reaction conditions and reducing the production cost.

Chemical Reactions Analysis

Types of Reactions

6-(pyridin-3-yloxy)pyridine-2-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ether linkage can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Amino-substituted pyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(pyridin-3-yloxy)pyridine-2-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

    Materials Science: The compound can be used in the development of organic electronic materials and as a ligand in coordination chemistry.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and as a potential inhibitor of specific biological pathways.

Mechanism of Action

The mechanism of action of 6-(pyridin-3-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, while the pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-(pyrrolidin-3-yloxy)pyridine-2-carbonitrile
  • 2-(pyridin-3-yloxy)pyridine-3-carbonitrile
  • 4-(pyridin-3-yloxy)pyridine-2-carbonitrile

Uniqueness

6-(pyridin-3-yloxy)pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel compounds with tailored biological activities and material properties.

Properties

IUPAC Name

6-pyridin-3-yloxypyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-7-9-3-1-5-11(14-9)15-10-4-2-6-13-8-10/h1-6,8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCAWCHFMXCRIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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